Structural Differentiation: Geminal Trifluoromethyl Group Creates a Quaternary Carbon Center
N-Benzyl-1-(trifluoromethyl)cyclohexan-1-amine possesses a geminal trifluoromethyl group at the 1-position of the cyclohexane ring, creating a quaternary carbon center adjacent to the secondary amine [1]. In contrast, N-benzyl-4-(trifluoromethyl)cyclohexan-1-amine (CAS 1087351-23-2) places the trifluoromethyl group at the 4-position, resulting in a secondary carbon bearing the CF3 group . This fundamental structural difference results in distinct three-dimensional conformations and spatial orientation of the pharmacophoric elements .
| Evidence Dimension | Position of trifluoromethyl group and carbon hybridization |
|---|---|
| Target Compound Data | Geminal CF3 at C1 (quaternary carbon); SMILES: FC(F)(F)C1(NCc2ccccc2)CCCCC1 |
| Comparator Or Baseline | N-benzyl-4-(trifluoromethyl)cyclohexan-1-amine: CF3 at C4 (secondary carbon); N-benzylcyclohexanamine: No CF3 group |
| Quantified Difference | Target compound features a quaternary carbon adjacent to amine; comparator features a secondary carbon bearing CF3 at a distal position |
| Conditions | Structural analysis via SMILES notation and chemical structure comparison |
Why This Matters
The quaternary carbon center restricts conformational flexibility and alters the spatial presentation of the benzyl and amine groups, which can be critical for achieving specific binding poses in target proteins and avoiding off-target interactions.
- [1] ChemSrc. (2024). N-benzyl-1-(trifluoromethyl)cyclohexan-1-amine. Retrieved April 19, 2026. View Source
